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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 800, a near-infrared (NIR) fluorescent dye, is a critical tool in a myriad of research

and development applications, from cellular imaging to in vivo diagnostics. Its utility is

fundamentally linked to its photophysical properties, chief among them being its molar

extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific

wavelength. This technical guide provides an in-depth overview of the molar extinction

coefficient of Rhodamine 800, including reported values in different solvents, a detailed

experimental protocol for its determination, and a visual representation of the experimental

workflow.

Quantitative Data on Molar Extinction Coefficient
The molar extinction coefficient of Rhodamine 800 is highly dependent on the solvent

environment due to solvatochromic effects that influence the electronic structure of the dye.

The values reported in the literature can vary, reflecting differences in experimental conditions

and solvents. Below is a summary of available data.
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Solvent
Molar Extinction
Coefficient (ε) at λmax
(M⁻¹cm⁻¹)

Wavelength (λmax) (nm)

Ethanol 113,000 682

Ethanol 188,000 ~680

Note: The conflicting values for ethanol highlight the importance of precise experimental control

and reporting when determining and using molar extinction coefficients.

Experimental Protocol for Determining the Molar
Extinction Coefficient
The determination of the molar extinction coefficient is based on the Beer-Lambert Law, which

states a linear relationship between absorbance and the concentration of an absorbing

species.

A = εcl

Where:

A is the absorbance (unitless)

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

c is the molar concentration of the substance (mol/L or M)

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment
Rhodamine 800 powder

Spectrophotometer (UV-Vis or Vis-NIR)

Analytical balance
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Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL)

Micropipettes

Quartz or glass cuvettes with a 1 cm path length

Spectroscopy-grade solvents (e.g., ethanol, methanol, DMSO, water)

Methodology
Preparation of a Stock Solution:

Accurately weigh a small amount of Rhodamine 800 powder using an analytical balance.

Dissolve the powder in a known volume of the desired spectroscopy-grade solvent in a

volumetric flask to create a concentrated stock solution. For example, dissolve 1 mg of

Rhodamine 800 (Molecular Weight: 495.95 g/mol ) in 10 mL of ethanol to get a stock

solution of approximately 2.016 x 10⁻⁴ M.

Preparation of Serial Dilutions:

Perform a series of precise dilutions of the stock solution to create a set of standards with

decreasing concentrations. For instance, prepare five standards with concentrations

ranging from approximately 1 µM to 10 µM. Use volumetric flasks and micropipettes to

ensure accuracy.

Spectrophotometric Measurement:

Set the spectrophotometer to scan a wavelength range that includes the expected

absorption maximum of Rhodamine 800 (approximately 650-700 nm).

Use the pure solvent as a blank to zero the spectrophotometer.

Measure the absorbance spectrum for each of the prepared standard solutions.

Identify the wavelength of maximum absorbance (λmax) for Rhodamine 800 in the

chosen solvent.
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Data Analysis:

Record the absorbance value at λmax for each standard solution.

Create a calibration curve by plotting the absorbance at λmax (y-axis) versus the molar

concentration (x-axis) for the standard solutions.

Perform a linear regression analysis on the data points. The plot should yield a straight

line that passes through the origin, in accordance with the Beer-Lambert Law.

The slope of the linear regression line is equal to the molar extinction coefficient (ε) when

the path length of the cuvette is 1 cm.

Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the molar

extinction coefficient.
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1. Prepare Stock Solution
(Rhodamine 800 in Solvent)

2. Create Serial Dilutions
(Standards of Known Concentration)

4. Measure Absorbance
(Acquire Spectra for all Standards)

3. Spectrophotometer Setup
(Set Wavelength Range, Blank with Solvent)

5. Identify λmax
(Wavelength of Maximum Absorbance)

6. Plot Calibration Curve
(Absorbance at λmax vs. Concentration)

7. Perform Linear Regression

8. Determine Molar Extinction Coefficient
(Slope of the Line = ε)

Click to download full resolution via product page

Caption: Workflow for determining the molar extinction coefficient.

Considerations for Accurate Measurement
Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid interference from

impurities.
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Dye Purity: The purity of the Rhodamine 800 powder will directly affect the accuracy of the

calculated molar extinction coefficient.

Concentration Range: Ensure that the concentrations of the standard solutions fall within the

linear range of the spectrophotometer's detector. Absorbance values should ideally be

between 0.1 and 1.0.

Cuvette Handling: Use clean, unscratched cuvettes. Ensure proper orientation of the cuvette

in the spectrophotometer.

Aggregation: At high concentrations, Rhodamine 800 may form aggregates, which can alter

the absorption spectrum and lead to deviations from the Beer-Lambert Law. It is crucial to

work with dilute solutions.

Photostability: Rhodamine 800 is light-sensitive. Prepare solutions fresh and protect them

from prolonged exposure to light to prevent photobleaching.

By following this comprehensive guide, researchers can accurately determine the molar

extinction coefficient of Rhodamine 800 in their specific experimental context, ensuring the

reliability and reproducibility of their fluorescence-based assays and imaging studies.

To cite this document: BenchChem. [The Molar Extinction Coefficient of Rhodamine 800: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170763#molar-extinction-coefficient-of-rhodamine-
800]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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